Ethyl 5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using the same microwave-mediated method. The process is efficient and yields the product in good-to-excellent quantities. The absence of catalysts and additives makes this method environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
Ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and diabetes.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as JAK1, JAK2, and PHD-1, which play crucial roles in various biological pathways. By inhibiting these enzymes, the compound can modulate cell signaling and exert its therapeutic effects .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Quinazolin-4(3H)-one derivatives: Known for their antimicrobial and anticancer properties.
1,2,4-Triazolo[1,5-a]pyridines: Exhibits a broad range of biological activities, including enzyme inhibition and therapeutic potential .
Uniqueness: Ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities.
Properties
Molecular Formula |
C16H18N4O2 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
ethyl 5-methyl-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H18N4O2/c1-4-22-15(21)13-11(3)19-16-17-9-18-20(16)14(13)12-7-5-10(2)6-8-12/h5-9,14H,4H2,1-3H3,(H,17,18,19) |
InChI Key |
DAAMUYZKTYMSSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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